molecular formula C25H42O4Si B13366193 (3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol

(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol

Cat. No.: B13366193
M. Wt: 434.7 g/mol
InChI Key: DMSGXLKAPGWXSF-FAGNSDEYSA-N
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Description

The compound (3AR,4R,5R,6aS)-4-(®-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol is a complex organic molecule with potential applications in various fields of science and industry. This compound features a cyclopentafuran core with multiple stereocenters, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4R,5R,6aS)-4-(®-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol typically involves multiple steps, including the formation of the cyclopentafuran core and the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3AR,4R,5R,6aS)-4-(®-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the TBDMS protecting group, revealing a free hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield a free hydroxyl group.

Scientific Research Applications

(3AR,4R,5R,6aS)-4-(®-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (3AR,4R,5R,6aS)-4-(®-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to (3AR,4R,5R,6aS)-4-(®-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol include other cyclopentafuran derivatives and compounds with similar protecting groups

List of Similar Compounds

    Cyclopentafuran derivatives: Compounds with similar core structures but different substituents.

    TBDMS-protected alcohols: Compounds with the tert-butyldimethylsilyl protecting group on different alcohols.

Properties

Molecular Formula

C25H42O4Si

Molecular Weight

434.7 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-4-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpentyl]-2-methoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-ol

InChI

InChI=1S/C25H42O4Si/c1-25(2,3)30(5,6)29-19(13-12-18-10-8-7-9-11-18)14-15-20-21-16-24(27-4)28-23(21)17-22(20)26/h7-11,19-24,26H,12-17H2,1-6H3/t19-,20+,21+,22+,23-,24?/m0/s1

InChI Key

DMSGXLKAPGWXSF-FAGNSDEYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(O2)OC)O)CCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCC1C2CC(OC2CC1O)OC)CCC3=CC=CC=C3

Origin of Product

United States

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